4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid
Description
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring substituted with a cyanocyclopropyl group at the para position and a fluorine atom at the meta position (CAS: 2377611-05-5) . Its molecular weight is 205.0, and it typically exhibits a purity of 98% in commercial preparations . The compound’s boronic acid moiety enables reversible covalent bonding with diols, making it valuable in organic synthesis and medicinal chemistry for applications such as Suzuki-Miyaura cross-coupling reactions and sensor development .
Properties
IUPAC Name |
[4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-7(11(14)15)1-2-8(9)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDSQIXCPDBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steps:
-
Synthesis of 4-bromo-3-fluoro-(1-cyanocyclopropyl)benzene :
-
Miyaura Borylation :
Table 1: Representative Conditions for Miyaura Borylation
| Substrate | Catalyst | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromo-3-fluorobenzene | Pd(dppf)Cl₂ | KOAc | DMSO | 78 | |
| Analogous aryl bromides | Pd(OAc)₂/XPhos | K₂CO₃ | THF | 65–85 |
Grignard Reagent-Based Boronation
Grignard intermediates enable direct boronic acid formation. This method is effective for aryl halides resistant to cross-coupling:
Steps:
-
Formation of Grignard Reagent :
-
Quenching with Trimethyl Borate :
Key Considerations :
-
The cyanocyclopropyl group must tolerate strongly basic conditions.
Directed Ortho-Metalation (DoM) Strategy
For regioselective boronation, DoM leverages directing groups to position the boron moiety:
Steps:
-
Installation of Directing Group :
-
Lithiation-Borylation :
Table 2: DoM Conditions for Fluorinated Aromatics
Functional Group Interconversion from Boronates
Hydrolysis of boronic esters (e.g., pinacol boronate) offers a mild route:
Steps:
-
Synthesis of Pinacol Boronate :
-
Acid-Catalyzed Hydrolysis :
Advantages :
Challenges and Optimization
-
Steric Hindrance : The cyanocyclopropyl group may impede coupling or metalation reactions. Microwave-assisted synthesis improves kinetics (e.g., 140°C, 5 min).
-
Boron Protection : Use of trifluoroborate salts (K⁺[ArBF₃]⁻) enhances stability during purification.
-
Yield Variability : Reported yields for analogous compounds range from 50–85%, depending on substituents .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Amines: Resulting from the reduction of the cyano group.
Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is primarily investigated for its potential as an anticancer agent . Research indicates that boronic acids can interact with biological molecules, influencing pathways relevant to cancer cell proliferation and survival. Preliminary studies suggest it may inhibit specific enzymes involved in tumor growth, making it a candidate for further investigation in oncology.
Key Studies :
- Interaction studies have shown that this compound can bind to various biological targets, notably protein kinases involved in cellular signaling pathways associated with cancer .
- Its ability to modulate these pathways suggests potential therapeutic applications in treating malignancies that rely on aberrant kinase activity .
Organic Synthesis
As a versatile building block in organic synthesis, this compound is used in the preparation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods :
- Synthetic routes typically involve reactions between boronic acid derivatives and cyanocyclopropyl intermediates under controlled conditions. This adaptability is crucial for producing diverse compounds with specific properties .
Research into the biological activity of this compound has highlighted its potential interactions with key enzymes and receptors:
- Inhibition of Kinases : Studies indicate that this compound may inhibit protein kinases, which are critical in many signaling pathways related to cell growth and survival .
- Therapeutic Potential : The inhibition of specific kinases suggests that this compound could be developed into a therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Mechanism of Action
The mechanism by which 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various biomolecules.
Pathways: The compound can modulate biological pathways by inhibiting enzymes or interfering with signaling processes.
Comparison with Similar Compounds
4-(2-Acrylamidoethylcarbamoyl)-3-fluorophenylboronic Acid (AmECFPBA)
- Structure : Features a meta-fluoro substituent and a para-acrylamidoethylcarbamoyl group .
- pKa : ~7.2, optimized for glucose binding at physiological pH .
- Applications :
- Key Differences: The acrylamidoethylcarbamoyl group enhances hydrophilicity and polymerizability, enabling integration into hydrogels, unlike the cyanocyclopropyl group in the target compound .
3-Fluorophenylboronic Acid Derivatives in Coordination Chemistry
- Example : LAl[OB(3-FC6H4)]2(μ-O), a boroxine-linked aluminum compound synthesized from 3-fluorophenylboronic acid .
- Applications : Structural and catalytic roles in coordination polymers .
- Key Differences: Lack of cyanocyclopropyl substitution reduces electronic effects, limiting versatility in organic synthesis compared to the target compound .
4-(Benzyloxy)-3-fluorophenylboronic Acid
[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic Acid
Comparative Analysis of Key Properties
AmECFPBA in Glucose-Responsive Systems
Ortho vs. Meta-Fluorine Effects
- Ortho-fluorinated analogs (e.g., [4-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid) exhibit reduced binding affinity to diols due to steric hindrance .
Biological Activity
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10BFO2
- Molecular Weight : 195.00 g/mol
The presence of the boronic acid moiety is significant for its interactions with biological targets, particularly in the context of enzyme inhibition and drug delivery systems.
Boronic acids are known for their ability to interact with diols and other nucleophiles, which can lead to the inhibition of proteasomes and other enzymes involved in cellular processes. The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Proteasome Activity : This compound may disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.
- Targeting Cancer Cells : The compound shows promise in selectively targeting cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapeutics.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| HeLa (Cervical Cancer) | 3.8 | |
| A549 (Lung Cancer) | 4.5 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutics. In a preclinical model, this compound was administered alongside a standard chemotherapy agent, leading to enhanced tumor regression compared to monotherapy. The study reported a significant reduction in tumor size and improved survival rates among treated subjects.
Safety and Toxicity
While exploring its biological activity, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that:
- The compound exhibits low acute toxicity in animal models.
- Potential skin irritation has been noted upon direct contact, necessitating careful handling in laboratory settings.
Q & A
Q. What design principles optimize this compound for subcutaneous glucose-responsive insulin delivery?
- Methodological Answer : Optimize the polymer matrix (e.g., acrylamide copolymers in ) for rapid swelling at hyperglycemic conditions. Ensure boronate ester formation with glucose is reversible at physiological pH (pKa ~7.2). In vivo testing in diabetic murine models should monitor insulin release via ELISA over ≥3 weeks .
Q. How can the cyanocyclopropyl group enhance metabolic stability in prodrug formulations?
- Methodological Answer : The cyanocyclopropyl group resists cytochrome P450 oxidation, as seen in for odanacatib. Assess metabolic stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare half-life (t₁/₂) against non-cyclopropyl analogs .
Safety and Handling
Q. What PPE and ventilation protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
